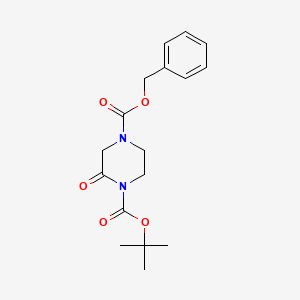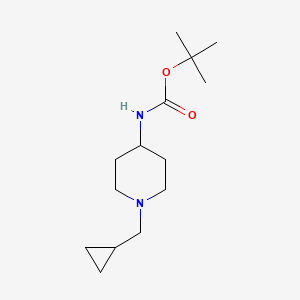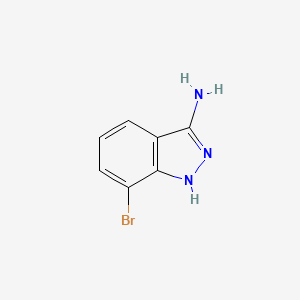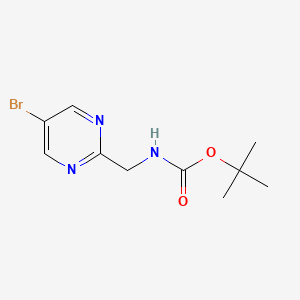
4-(3-Formylphenyl)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Formylphenyl)-2-methylphenol” is a phenolic compound with a formyl group attached to the phenyl ring. Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . The formyl group is a functional group, with the structure R-CHO, consisting of a carbonyl center (a carbon double-bonded to oxygen) bonded to hydrogen and an R group .
Synthesis Analysis
While specific synthesis methods for “4-(3-Formylphenyl)-2-methylphenol” were not found, phenylboronic acids, which are structurally similar, are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases .
Molecular Structure Analysis
The molecular structure of a compound similar to “4-(3-Formylphenyl)-2-methylphenol”, namely “4-Formylphenylboronic acid”, has been studied . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set .
Chemical Reactions Analysis
Phenylboronic acids, which are structurally similar to “4-(3-Formylphenyl)-2-methylphenol”, are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases .
Applications De Recherche Scientifique
Environmental Remediation
The compound 3-Methyl-4-nitrophenol, closely related to 4-(3-Formylphenyl)-2-methylphenol, has been studied for its environmental impact, particularly as a breakdown product of the organophosphate insecticide fenitrothion. Research by Bhushan et al. (2000) demonstrates that Ralstonia sp. SJ98 can utilize 3-Methyl-4-nitrophenol as a sole carbon and energy source, highlighting the potential for bioremediation strategies to mitigate pollution from similar organic compounds. This microorganism's ability to degrade such compounds suggests avenues for environmental decontamination efforts, potentially applicable to relatives like 4-(3-Formylphenyl)-2-methylphenol under certain conditions (Bhushan et al., 2000).
Advanced Material Synthesis
Erxleben (2009) explored the coordination behavior of Cu^2+ with various phenolic compounds, including those structurally similar to 4-(3-Formylphenyl)-2-methylphenol, revealing intricate interactions that lead to complex formation. These studies shed light on the potential of such phenolic compounds in the synthesis of advanced materials with specific chemical and physical properties, including novel coordination complexes (Erxleben, 2009).
Nonlinear Optical Materials
Naseema et al. (2010) investigated hydrazones derived from phenolic compounds for their third-order nonlinear optical properties. The significant nonlinear optical responses of these compounds suggest their utility in developing optical devices like limiters and switches. This research indicates the potential of 4-(3-Formylphenyl)-2-methylphenol derivatives in contributing to the field of optoelectronics and photonics, enhancing the design and functionality of future optical materials (Naseema et al., 2010).
Chemosensors
The development of fluorescent chemosensors using derivatives of 4-methyl-2,6-diformylphenol, closely related to 4-(3-Formylphenyl)-2-methylphenol, has been reviewed by Roy (2021). These chemosensors exhibit high selectivity and sensitivity for detecting a range of analytes, including metal ions and neutral molecules. This application underscores the compound's relevance in analytical chemistry, particularly in environmental monitoring and biomedical diagnostics (Roy, 2021).
Catalysis and Chemical Transformations
Acharyya et al. (2003) described a unique chemical transformation involving 2-(2',6'-dimethylphenylazo)-4-methylphenol, which undergoes oxidative migration in the presence of ruthenium and osmium. This study illustrates the complex's reactivity and potential application in catalysis, specifically in facilitating novel organic transformations and synthesis routes (Acharyya et al., 2003).
Propriétés
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15/h2-9,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZYCXWUWRCUCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683701 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)-2-methylphenol | |
CAS RN |
1261948-09-7 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

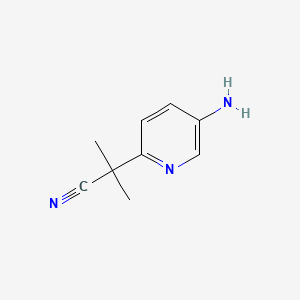
![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)

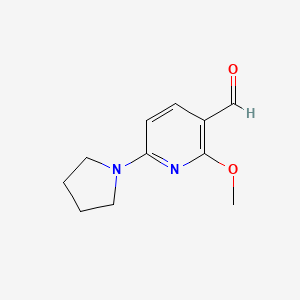
![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)
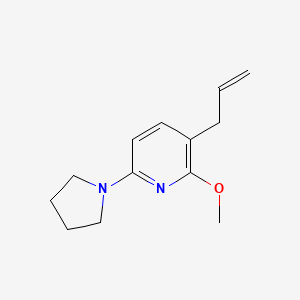

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)

